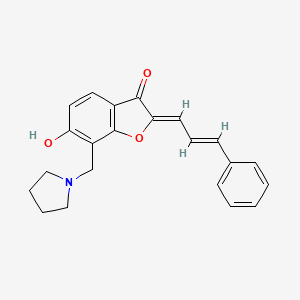

(Z)-6-hydroxy-2-((E)-3-phenylallylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-19-12-11-17-21(25)20(10-6-9-16-7-2-1-3-8-16)26-22(17)18(19)15-23-13-4-5-14-23/h1-3,6-12,24H,4-5,13-15H2/b9-6+,20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXUFCHOLUMLDG-CRVGVPJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC=CC4=CC=CC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C=C\C4=CC=CC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-((E)-3-phenylallylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on cytotoxicity, antioxidant effects, anti-inflammatory activity, and potential applications in treating neurodegenerative diseases.

Chemical Structure

The compound features a benzofuran core, which is known for its diverse biological activities. The specific structure can influence its interaction with biological targets, enhancing its efficacy in various applications.

1. Cytotoxicity

Recent studies have shown that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an ability to induce apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. The induction of apoptosis was confirmed by increased activity of caspases 3 and 7 following treatment with the compound .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (Z)-6-hydroxy... | K562 | TBD | Apoptosis via ROS generation |

| Benzofuran Derivative | MCF-7 | TBD | Cell cycle arrest and apoptosis |

2. Antioxidant Activity

The antioxidant properties of benzofuran derivatives are crucial for their therapeutic potential. These compounds have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in cancer progression and neurodegenerative diseases. The structure-activity relationship indicates that modifications in the benzofuran ring can enhance antioxidant capacity .

3. Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of this compound. Studies indicate that related benzofuran compounds can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. This suggests potential applications in managing chronic inflammatory conditions .

4. Neuroprotective Potential

Given the rising interest in neurodegenerative diseases like Alzheimer's, the ability of certain benzofuran derivatives to inhibit BACE1 (β-site APP-cleaving enzyme 1) is noteworthy. This enzyme plays a critical role in the production of amyloid-beta peptides, which are associated with Alzheimer’s pathology. Preliminary findings suggest that modifications to the benzofuran scaffold may enhance BACE1 inhibitory activity .

Case Study 1: Cytotoxicity Evaluation

In a comparative study, several benzofuran derivatives were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity, leading to further exploration of their structure-activity relationships .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of a benzofuran derivative similar to (Z)-6-hydroxy... It was found to significantly suppress NF-kB activation in macrophages, highlighting its potential for treating inflammatory diseases .

Scientific Research Applications

Anti-inflammatory Properties

Benzofuran derivatives, including (Z)-6-hydroxy-2-((E)-3-phenylallylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, have shown significant anti-inflammatory effects. Research indicates that compounds with similar structures can effectively reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL)-1.

Case Study : A related benzofuran derivative demonstrated a reduction in TNF levels by 93.8% and IL-1 by 98% in vitro, suggesting that this compound may exert comparable effects .

| Cytokine | Reduction (%) |

|---|---|

| TNF | 93.8 |

| IL-1 | 98 |

Anticancer Activity

The benzofuran scaffold is associated with various anticancer activities. Compounds in this class have been reported to induce apoptosis in cancer cells through mechanisms such as the inhibition of NF-kB signaling.

| Mechanism | Effect |

|---|---|

| NF-kB Inhibition | Suppression of tumor growth |

| Apoptosis Induction | Cell death in cancerous cells |

Antimicrobial Effects

Recent studies highlight the antimicrobial potential of benzofuran derivatives. The compound's piperidine component enhances its interaction with bacterial cell walls, increasing efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| (Z)-6-hydroxy-2... | 0.0039 - 0.025 | Strong against S. aureus and E. coli |

| Related Benzofuran Derivative I | 0.19 | Effective against M. tuberculosis |

Tyrosinase Inhibition

Research has also explored the use of aurones, structurally related to benzofurans, as inhibitors of tyrosinase, an enzyme involved in melanogenesis and skin hyperpigmentation. Certain derivatives with hydroxyl groups have shown significant inhibition of this enzyme.

Key Findings :

- Unsubstituted aurones were weak inhibitors.

- Derivatives with multiple hydroxyl groups exhibited strong inhibitory activity.

Neuroprotective Effects

Benzofuran derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to inhibit oxidative stress and inflammation is crucial for their therapeutic potential.

Biochemical Mechanisms

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

Enzyme Inhibition

The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.

Receptor Interaction

The piperidine moiety may facilitate binding to receptors or enzymes, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Comparison

Key Observations :

- Pyran-2-ones (e.g., compound 7a in ) demonstrate versatility in nucleophilic addition reactions, enabling functional group diversification at the allylidene position .

- Thiazolo-pyrimidines (e.g., compounds 11a/b in ) feature extended conjugation, which may enhance electronic properties for optoelectronic applications .

Substituent-Driven Functional Comparisons

2.2.1. Allylidene Groups

Key Observations :

- The (E)-3-phenylallylidene group in the target compound introduces steric bulk, which may hinder intermolecular interactions but enhance selectivity in binding applications.

- Fluorinated benzylidene groups () improve metabolic stability compared to non-fluorinated analogs .

2.2.2. Nitrogen-Containing Substituents

Key Observations :

- The pyrrolidin-1-ylmethyl group in the target compound likely improves solubility in polar solvents compared to ’s hydroxyethylamino derivatives, which may form intramolecular H-bonds .

Q & A

What synthetic strategies are effective for preparing (Z)-6-hydroxy-2-((E)-3-phenylallylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one?

Level: Basic

Answer:

The synthesis typically involves multi-step functionalization of the benzofuran core. A common approach includes:

- Claisen-Schmidt Condensation : Reacting a 6-hydroxybenzofuran-3(2H)-one precursor with an appropriate aldehyde (e.g., 3-phenylpropenal) under basic conditions to form the (E)-allylidene moiety .

- Pyrrolidin-1-ylmethyl Introduction : Post-condensation, the 7-position is functionalized via Mannich reaction using pyrrolidine and formaldehyde under anhydrous conditions .

- Stereochemical Control : The (Z)-configuration at the 2-position is achieved by optimizing reaction temperature and solvent polarity to favor kinetic vs. thermodynamic pathways .

Alternative methods like heteroannulation (one-pot synthesis) may be explored for streamlined benzofuran core assembly, leveraging Pd-catalyzed C–H activation to install substituents .

How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

Level: Basic

Answer:

A combination of spectroscopic and chromatographic techniques is critical:

- NMR Spectroscopy :

- H NMR: Diagnostic signals include the (E)-allylidene proton (δ 7.2–7.8 ppm, doublet with Hz) and the (Z)-configured α,β-unsaturated ketone (downfield carbonyl at ~195 ppm in C NMR) .

- NOESY/ROESY: Confirms spatial proximity of the 6-hydroxy group and pyrrolidine substituent to validate stereochemistry .

- HPLC-MS : Purity assessment and molecular ion verification (e.g., [M+H] at m/z ~434) .

- X-ray Crystallography : Resolves ambiguous stereochemistry when crystalline derivatives are obtainable .

What strategies are used to evaluate the impact of substituents on the benzofuran core for bioactivity optimization?

Level: Advanced

Answer:

Structure-Activity Relationship (SAR) studies involve systematic modifications:

- Substituent Variation : Replace the 3-phenylallylidene group with electron-withdrawing (e.g., nitro, halogens) or electron-donating (e.g., methoxy) groups to assess effects on redox potential or target binding .

- Pyrrolidine Replacement : Test alternative amines (e.g., piperidine, morpholine) to modulate lipophilicity and hydrogen-bonding capacity .

- Biological Assays : Screen modified analogs in antioxidant (DPPH/ABTS assays) and antiplatelet (platelet aggregation inhibition) models, correlating activity with electronic/steric parameters .

How can computational modeling predict the compound’s interactions with targets like PI3K or VEGFR2?

Level: Advanced

Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to dock the compound into PI3K/VEGFR2 active sites, prioritizing poses with H-bonds (e.g., 6-hydroxy to Lys833 in VEGFR2) and hydrophobic contacts (phenylallylidene with PI3K’s ATP-binding pocket) .

- MD Simulations : Validate stability of docked complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) to confirm binding mode retention .

- QSAR Modeling : Develop quantitative models using descriptors like LogP, polar surface area, and dipole moment to predict inhibitory potency across analogs .

How should researchers address contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

Level: Advanced

Answer:

Discrepancies often arise from methodological variability:

- Assay Conditions : Compare antioxidant results across assays (e.g., DPPH vs. FRAP), as solvent polarity and pH affect proton-coupled electron transfer efficiency .

- Cell Line Specificity : Cytotoxicity in cancer cells (e.g., HeLa vs. MCF-7) may depend on differential expression of redox regulators (e.g., Nrf2/Keap1) or efflux pumps .

- Dose-Response Analysis : Re-evaluate activity at non-toxic concentrations (e.g., IC < 10 µM for antioxidants vs. IC > 50 µM for cytotoxicity) .

- Redox Profiling : Use cyclic voltammetry to measure oxidation potentials, correlating with antioxidant efficacy to distinguish direct radical scavenging from indirect mechanisms .

What experimental designs mitigate challenges in synthesizing the thermodynamically disfavored (Z)-isomer?

Level: Advanced

Answer:

- Kinetic Control : Conduct reactions at low temperatures (−20°C to 0°C) to trap the (Z)-isomer before equilibration .

- Steric Guidance : Introduce bulky groups (e.g., tert-butyl) at the 7-position to sterically hinder (E)-isomer formation .

- Catalytic Asymmetric Synthesis : Employ chiral auxiliaries or organocatalysts (e.g., L-proline) to enantioselectively form the (Z)-configured enone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.